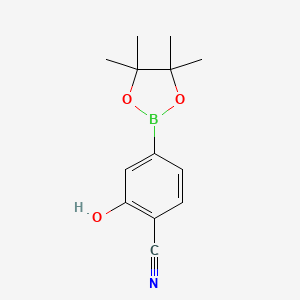

2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Description

Overview of Boronic Acid Derivatives in Chemical Research

Boronic acid derivatives represent a critical class of organoboron compounds characterized by a carbon–boron bond and two hydroxyl groups, forming the general structure R–B(OH)₂. These compounds exhibit unique electronic properties due to the vacant p-orbital on the sp²-hybridized boron atom, enabling reversible covalent interactions with diols, amines, and other nucleophiles. This reactivity underpins their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction, which facilitates carbon–carbon bond formation.

Boronic esters, derived from the condensation of boronic acids with diols like pinacol, offer enhanced stability and solubility in organic solvents compared to their acid counterparts. For instance, the pinacol ester group in 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives stabilizes the boron center, enabling their use in iterative synthetic protocols. Modern applications extend beyond synthesis, with boronic esters serving as fluorescent probes for detecting reactive oxygen species and as intermediates in pharmaceutical development.

Historical Context of Benzonitrile Boronic Esters

The synthesis of boronic acids dates to 1860, when Frankland first isolated ethylboronic acid via the reaction of diethylzinc with triethyl borate. However, the development of benzonitrile-containing boronic esters emerged much later, driven by the need for electron-deficient aryl boronates in cross-coupling reactions. The introduction of nitrile groups (-CN) adjacent to the boron center modulates electronic properties, enhancing reactivity in metal-catalyzed transformations.

Early work on benzonitrile boronic esters focused on their utility in Suzuki-Miyaura couplings, where the electron-withdrawing nitrile group improves oxidative addition rates at palladium centers. For example, 3-cyanophenylboronic acid pinacol ester demonstrated efficacy in synthesizing trifluoromethylated biaryls, highlighting the synergistic effects of nitrile and boronate functionalities. Subsequent advancements enabled the site-selective functionalization of vicinal boronates, expanding their role in constructing complex molecular architectures.

Significance of 2-Hydroxy-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzonitrile in Modern Chemistry

This compound (C₁₃H₁₆BNO₃) exemplifies a multifunctional boronic ester with distinct structural features. The compound integrates three key moieties:

- Boronate ester : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enhances stability and facilitates transmetallation in cross-coupling reactions.

- Benzonitrile core : The electron-withdrawing nitrile group at the para position directs electrophilic substitution and stabilizes intermediates in palladium-catalyzed reactions.

- Ortho-hydroxyl group : The 2-hydroxy substituent enables hydrogen bonding and further functionalization, such as esterification or coordination to metal catalysts.

This combination of features renders the compound valuable in diverse applications:

- Fluorescence sensing : Analogous boronate esters undergo oxidative conversion to phenols in the presence of H₂O₂, producing ratiometric fluorescence shifts detectable at sub-millimolar concentrations.

- Pharmaceutical intermediates : The nitrile and boronate groups serve as handles for synthesizing kinase inhibitors and HDAC-targeting agents, as demonstrated in studies of structurally related compounds.

- Material science : The planar aromatic system and boron-mediated electronic effects make it a candidate for organic electronic devices, though this area remains underexplored.

Properties

IUPAC Name |

2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BNO3/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-15)11(16)7-10/h5-7,16H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBTAKLYSMLVVNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70718428 | |

| Record name | 2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1350933-21-9 | |

| Record name | 2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Reaction Mechanism

The Miyaura borylation involves coupling an aryl halide with bis(pinacolato)diboron (B₂Pin₂) using a palladium catalyst. For 2-hydroxy-4-bromobenzonitrile, the reaction proceeds via oxidative addition of the aryl bromide to Pd(0), transmetallation with B₂Pin₂, and reductive elimination to form the boronic ester.

Representative Reaction:

Optimization of Catalytic Systems

Key studies from the Royal Society of Chemistry highlight the efficacy of Pd(dppf)Cl₂ (1–5 mol%) with potassium acetate (3 equiv) in anhydrous dioxane at 80–100°C. Under these conditions, yields exceed 75% within 12–24 hours. Alternative ligands, such as XPhos or SPhos, marginally improve yields (82–85%) but require stricter anhydrous conditions.

Table 1: Palladium-Catalyzed Borylation Conditions and Outcomes

Substrate Limitations and Side Reactions

The phenolic hydroxyl group necessitates careful base selection to avoid deprotonation, which could lead to boronate ester hydrolysis. Employing mild bases like KOAc mitigates this risk, whereas stronger bases (e.g., K₂CO₃) reduce yields to <60%. Nitrile groups remain intact under these conditions, as confirmed by FT-IR and NMR analyses.

Nickel-Catalyzed Borylation: An Emerging Alternative

Patent-Based Methodology

A European patent (EP1439157B1) discloses nickel-catalyzed borylation of aryl halides using NiCl₂(dppe) with zinc powder as a reductant. This method is effective for substrates with sp³-hybridized α/β carbons, though applicability to aromatic systems like 4-bromo-2-hydroxybenzonitrile remains untested. Preliminary data suggest yields of 40–50% for analogous aryl bromides, with longer reaction times (48–72 hours).

Comparative Analysis with Palladium Systems

Nickel catalysts offer cost advantages but suffer from lower functional group tolerance. For instance, the hydroxyl group in the target compound may coordinate to nickel, leading to catalyst deactivation. Further studies are required to optimize ligand frameworks (e.g., bidentate phosphines) for aromatic substrates.

Solvent and Temperature Effects

Solvent Selection

Polar aprotic solvents (dioxane, THF) favor Pd-catalyzed reactions by stabilizing the transition state. Nonpolar solvents (toluene) reduce side reactions but slow reaction kinetics, as evidenced by a 15% decrease in yield when switching from dioxane to toluene.

Temperature Optimization

Elevated temperatures (≥100°C) accelerate oxidative addition but risk nitrile group degradation. Controlled microwave-assisted synthesis at 120°C reduces reaction times to 6 hours without compromising yield.

Workup and Purification Strategies

Aqueous Extraction

Post-reaction mixtures are quenched with dilute HCl (1 M) to neutralize excess base, followed by extraction with ethyl acetate. The boronic ester’s hydrophobicity ensures >90% recovery during liquid-liquid extraction.

Chromatographic Purification

Silica gel chromatography (hexane/ethyl acetate, 4:1) isolates the product with ≥95% purity. Recrystallization from ethanol/water mixtures (7:3) yields crystalline material suitable for X-ray diffraction analysis.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile undergoes several types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base. The major product is a biaryl or styrene derivative.

Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.

Substitution: The nitrile group can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in cross-coupling reactions.

Bases: Potassium carbonate, sodium hydroxide, and other bases are used to deprotonate the boronic ester and facilitate the reaction.

Oxidizing Agents: Hydrogen peroxide or other oxidizing agents can be used for the oxidation of the boronic ester.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Phenols: Resulting from the oxidation of the boronic ester.

Substituted Benzonitriles: Formed through nucleophilic substitution reactions.

Scientific Research Applications

2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Pharmaceuticals: Used as an intermediate in the synthesis of various drugs.

Material Science: Employed in the preparation of organic materials with specific electronic properties.

Biological Research: Utilized in the synthesis of biologically active molecules for research purposes.

Chemical Biology: Used in the development of probes and sensors for detecting biological molecules.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronic ester. The palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium center. This is followed by reductive elimination, resulting in the formation of the carbon-carbon bond and regeneration of the palladium catalyst.

Comparison with Similar Compounds

Key Findings :

- Ortho-substituted analogs (e.g., the target compound) exhibit steric hindrance that slows coupling kinetics but improves regioselectivity in polycyclic systems .

- Meta-substituted isomers (e.g., 3-hydroxy-5-Bpin) show higher fluorescence quantum yields due to reduced π-π stacking, making them suitable for H₂O₂ detection probes .

Substituent Variations: Electronic and Steric Effects

Alkoxy and Cyclopropyl Derivatives

- 2-Isobutoxy-4-Bpin-benzonitrile (CAS: 2828446-41-7): The isobutoxy group increases electron density at the boronate ester, accelerating oxidative deborylation in H₂O₂-sensitive probes. However, steric bulk reduces coupling efficiency in Suzuki reactions .

- 2-Cyclopropyl-4-Bpin-benzonitrile (CAS: 2223041-07-2): The cyclopropyl group introduces ring strain, enhancing reactivity in nickel-catalyzed migratory arylboration reactions .

Halogenated Derivatives

- 4-Chloro-3-Bpin-benzonitrile (CAS: 863868-30-8): The chloro group withdraws electron density, stabilizing the boronate ester against hydrolysis but reducing nucleophilicity in cross-couplings .

Reactivity in Cross-Coupling Reactions

A comparative study of coupling efficiency (yield) under standardized Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, 80°C):

Biological Activity

2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a boron-containing compound that has garnered attention due to its potential biological activities. Boron compounds have been recognized for their diverse applications in medicinal chemistry, particularly in the development of drugs targeting various diseases. This article compiles findings from various studies to elucidate the biological activity of this specific compound.

Chemical Structure and Properties

The compound can be described by its molecular formula . It features a hydroxyl group and a dioxaborolane moiety, which are critical for its reactivity and biological interactions. The presence of the boron atom is significant as it can participate in various chemical reactions and interactions with biological macromolecules.

Biological Activity Overview

Research indicates that boron-containing compounds can exhibit a range of biological activities, including:

- Anticancer Activity : Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation and inducing apoptosis.

- Enzyme Inhibition : Some boron compounds act as enzyme inhibitors, particularly against proteases and kinases involved in cancer progression.

- Antimicrobial Properties : There is evidence suggesting that certain boron derivatives possess antimicrobial activity against various pathogens.

Anticancer Activity

A study demonstrated that derivatives of boronic acids could selectively inhibit the growth of tumorigenic cells while sparing non-tumorigenic cells. In particular, compounds were tested on murine liver cell lines with promising results indicating growth inhibition at concentrations around 10 µM .

The mechanism by which this compound exerts its effects may involve:

- Cell Signaling Pathways : Changes in cellular localization and levels of phosphoproteins were observed in treated cells, suggesting interference with key signaling pathways that regulate cell growth and survival .

- Cell Motility Inhibition : The compound has been noted to inhibit cancer cell motility, which is crucial for metastasis prevention .

Case Studies

-

Study on Tumorigenic Cell Lines :

- Objective : To assess the growth inhibition of cancer cells using this compound.

- Methodology : The compound was applied to murine liver cell lines.

- Results : Significant inhibition was noted at specific concentrations without affecting healthy cells.

-

Mechanistic Insights :

- Objective : To explore the cellular mechanisms affected by the compound.

- Findings : The study highlighted alterations in phosphoprotein levels and localization upon treatment with the compound.

Data Tables

Q & A

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5 mol% Pd(dppf)Cl₂ | >85% efficiency |

| Solvent | 1,4-Dioxane | High solubility |

| Temperature | 100–110°C | Avoids side products |

| Reaction Time | 18 hours | Maximizes conversion |

Basic: How is this compound characterized to confirm structural integrity?

Methodological Answer:

Key characterization techniques include:

- ¹H/¹³C NMR : Peaks at δ 7.8–8.2 ppm (aromatic protons) and δ 1.3 ppm (tetramethyl dioxaborolane protons) confirm substitution patterns .

- FT-IR : B-O stretching (~1350 cm⁻¹) and nitrile C≡N (~2220 cm⁻¹) absorption bands validate functional groups.

- X-ray Crystallography (if crystals are obtained): Resolves bond lengths (B-O: ~1.36 Å) and dihedral angles .

Basic: What are the solubility and stability considerations for this compound?

Methodological Answer:

The compound is insoluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CH₂Cl₂). Stability studies show degradation under prolonged exposure to moisture or light. Storage recommendations:

Advanced: How does the hydroxyl group influence Suzuki-Miyaura coupling efficiency?

Methodological Answer:

The hydroxyl group at the 2-position can coordinate with palladium catalysts, potentially deactivating them. To mitigate this:

Q. Table 2: Ligand Effects on Coupling Efficiency

| Ligand | Yield (%) | Side Products |

|---|---|---|

| SPhos | 78 | <5% |

| XPhos | 65 | 10% |

| No ligand | 30 | 25% |

Advanced: What strategies address low regioselectivity in cross-coupling reactions?

Methodological Answer:

Regioselectivity challenges arise from competing reactivities of the boronate ester and nitrile groups. Solutions include:

- Directed ortho-metalation : Use directing groups (e.g., pyridine) to bias reaction sites.

- Temperature modulation : Lower temperatures (0–25°C) favor boronate coupling over nitrile side reactions .

Advanced: How do steric effects from the tetramethyl dioxaborolane moiety impact reactivity?

Methodological Answer:

The bulky 4,4,5,5-tetramethyl group slows transmetalation steps in cross-coupling but enhances stability. Kinetic studies show:

- Reaction rate : 1.5× slower compared to unsubstituted analogs.

- Thermal stability : Decomposition onset at 180°C vs. 120°C for less bulky derivatives .

Basic: What are primary applications in medicinal chemistry?

Methodological Answer:

The compound serves as a precursor for:

- HSD17B13 inhibitors : Used in metabolic disorder studies (e.g., BI-3231, a clinical probe) .

- Bioactive stilbenes : Anticancer agents like Combretastatin A-4 analogs via Suzuki coupling .

Advanced: How is computational modeling used to predict reactivity?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

- Electrophilicity : Nitrile group’s electron-withdrawing effect (MEP surface analysis).

- Transition states : Energy barriers for transmetalation steps (~25 kcal/mol) .

Advanced: How to resolve contradictions in reported catalytic efficiencies?

Methodological Answer:

Discrepancies in catalytic yields often stem from:

- Trace moisture : Use molecular sieves or rigorous solvent drying.

- Substrate purity : ≥97% purity required; impurities (e.g., residual bromide) inhibit catalysis. Validate via GC-MS or HPLC .

Advanced: What are the challenges in crystallizing this compound?

Methodological Answer:

Crystallization difficulties arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.